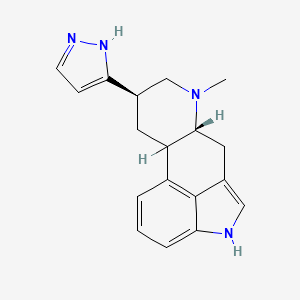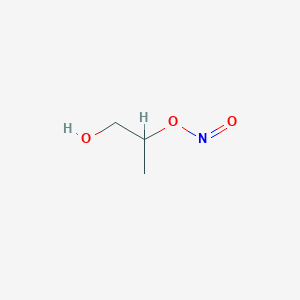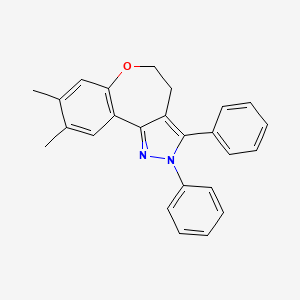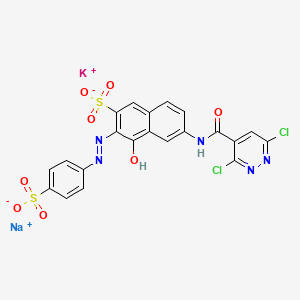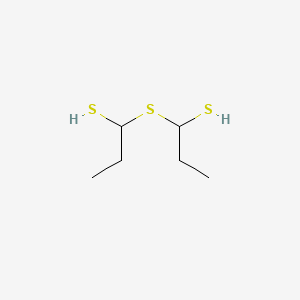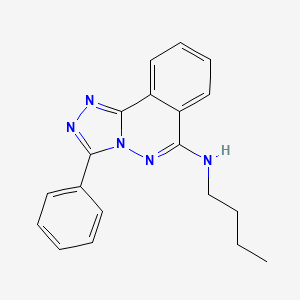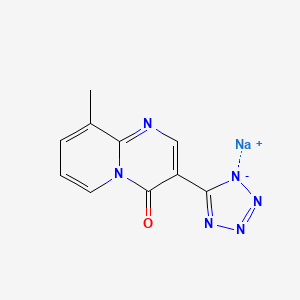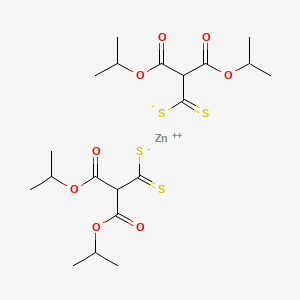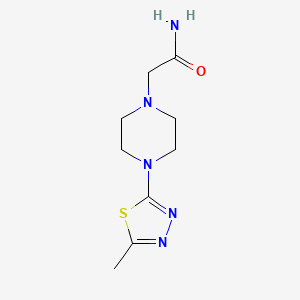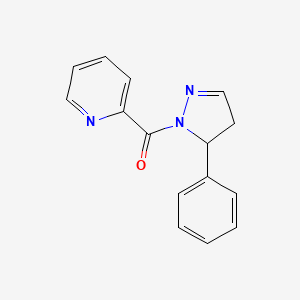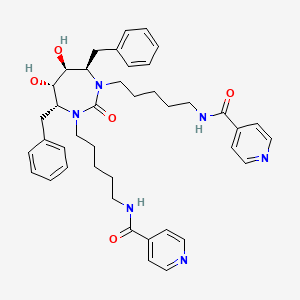
N-(5-((5S,6S,4R,7R)-4,7-Bisbenzyl-5,6-dihydroxy-2-oxo-3-(5-(4-pyridylcarbonylamino)pentyl)(1,3-diazaperhydroepinyl))pentyl)-4-pyridylcarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-((5S,6S,4R,7R)-4,7-Bisbenzyl-5,6-dihydroxy-2-oxo-3-(5-(4-pyridylcarbonylamino)pentyl)(1,3-diazaperhydroepinyl))pentyl)-4-pyridylcarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including hydroxyl, amide, and pyridyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((5S,6S,4R,7R)-4,7-Bisbenzyl-5,6-dihydroxy-2-oxo-3-(5-(4-pyridylcarbonylamino)pentyl)(1,3-diazaperhydroepinyl))pentyl)-4-pyridylcarboxamide typically involves multi-step organic reactions. Key steps may include:
- Formation of the diazaperhydroepinyl core through cyclization reactions.
- Introduction of the bisbenzyl groups via Friedel-Crafts alkylation.
- Addition of the pyridylcarboxamide moiety through amide bond formation.
- Final purification using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(5-((5S,6S,4R,7R)-4,7-Bisbenzyl-5,6-dihydroxy-2-oxo-3-(5-(4-pyridylcarbonylamino)pentyl)(1,3-diazaperhydroepinyl))pentyl)-4-pyridylcarboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of amide groups to amines.
Substitution: Nucleophilic substitution at the pyridyl ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it might serve as a probe for studying enzyme interactions or as a potential therapeutic agent due to its bioactive functional groups.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, it might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-((5S,6S,4R,7R)-4,7-Bisbenzyl-5,6-dihydroxy-2-oxo-3-(5-(4-pyridylcarbonylamino)pentyl)(1,3-diazaperhydroepinyl))pentyl)-4-pyridylcarboxamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(5-((5S,6S,4R,7R)-4,7-Bisbenzyl-5,6-dihydroxy-2-oxo-3-(5-(4-pyridylcarbonylamino)pentyl)(1,3-diazaperhydroepinyl))pentyl)-4-pyridylcarboxamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties compared to similar compounds.
Properties
CAS No. |
167826-38-2 |
|---|---|
Molecular Formula |
C41H50N6O5 |
Molecular Weight |
706.9 g/mol |
IUPAC Name |
N-[5-[(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-2-oxo-3-[5-(pyridine-4-carbonylamino)pentyl]-1,3-diazepan-1-yl]pentyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C41H50N6O5/c48-37-35(29-31-13-5-1-6-14-31)46(27-11-3-9-21-44-39(50)33-17-23-42-24-18-33)41(52)47(36(38(37)49)30-32-15-7-2-8-16-32)28-12-4-10-22-45-40(51)34-19-25-43-26-20-34/h1-2,5-8,13-20,23-26,35-38,48-49H,3-4,9-12,21-22,27-30H2,(H,44,50)(H,45,51)/t35-,36-,37+,38+/m1/s1 |
InChI Key |
QUUQERMKKZCHEO-RNATXAOGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CCCCCNC(=O)C3=CC=NC=C3)CCCCCNC(=O)C4=CC=NC=C4)CC5=CC=CC=C5)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CCCCCNC(=O)C3=CC=NC=C3)CCCCCNC(=O)C4=CC=NC=C4)CC5=CC=CC=C5)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


